molecular formula C15H18N2O2 B11859636 Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11859636
M. Wt: 258.32 g/mol
InChI Key: ZXMLRBAAFHASAE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and methylamino groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-10-6-7-13-11(8-10)14(16-3)12(9-17-13)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

ZXMLRBAAFHASAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC

Origin of Product

United States

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